4,5-Dimethoxyisobenzofuran-1(3H)-one

Catalog No.
S1922076
CAS No.
4741-58-6
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxyisobenzofuran-1(3H)-one

CAS Number

4741-58-6

Product Name

4,5-Dimethoxyisobenzofuran-1(3H)-one

IUPAC Name

4,5-dimethoxy-3H-2-benzofuran-1-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3

InChI Key

ZXIMTZPOPPEWHU-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)OC2)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)OC2)OC

4,5-Dimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of approximately 194.18 g/mol. It belongs to the class of isobenzofuran derivatives, characterized by its unique bicyclic structure that incorporates a furan ring fused to a benzene ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its physical properties include a predicted density of approximately 1.260 g/cm³, although specific boiling and melting points are not widely documented .

Typical of its structural class. Key reactions include:

  • Nucleophilic Substitution: The methoxy groups can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation: The furan ring may be oxidized to yield more complex compounds or derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of various functionalized products.

Research into the biological activity of 4,5-dimethoxyisobenzofuran-1(3H)-one is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The specific biological mechanisms and efficacy of this compound require further investigation through in vitro and in vivo studies to establish its therapeutic potential.

Several synthetic routes have been developed for the preparation of 4,5-dimethoxyisobenzofuran-1(3H)-one:

  • Cyclization Reactions: This method typically involves the cyclization of appropriate precursors containing methoxy groups and carbonyl functionalities.
  • Condensation Reactions: Utilizing suitable aldehydes or ketones with methoxy-substituted aromatic compounds can yield this bicyclic structure through condensation followed by cyclization.
  • Functional Group Transformations: Starting from simpler isobenzofuran derivatives, selective transformations can introduce methoxy groups at the 4 and 5 positions.

These methods demonstrate the compound's accessibility through established synthetic pathways in organic chemistry .

4,5-Dimethoxyisobenzofuran-1(3H)-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its unique structure.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

The versatility of this compound makes it a candidate for further research across multiple scientific disciplines .

Several compounds share structural similarities with 4,5-dimethoxyisobenzofuran-1(3H)-one, which may exhibit comparable properties or activities. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Hydroxy-4,5-dimethoxyisobenzofuran-1(3H)-one83913-37-50.96
5-Methoxyisobenzofuran-1(3H)-one4741-62-20.96
5,6-Dimethoxyisobenzofuran-1(3H)-one531-88-40.94
PseudomeconinN/AN/A
Ethyl 4-(benzyloxy)-3-hydroxybenzoate177429-27-50.96

The uniqueness of 4,5-dimethoxyisobenzofuran-1(3H)-one lies in its specific methoxy substitution pattern on the isobenzofuran core, which may influence its reactivity and biological activity compared to these similar compounds .

4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS: 4741-58-6) is a bicyclic lactone belonging to the phthalide family. Its IUPAC name derives from the benzofuran-1(3H)-one core substituted with methoxy groups at the 4- and 5-positions. The molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_{4} $$ reflects a 194.18 g/mol molecular weight, with a planar structure stabilized by conjugation between the lactone carbonyl and aromatic ring. Key identifiers include:

PropertyValue
SMILESO=C1OCC2=C1C=CC(OC)=C2OC
InChIKeyFJPMLTZXTKBVKX-UHFFFAOYSA-N
Melting Point122–123 °C (methanol)
Boiling Point404.2 ± 45.0 °C (760 mmHg)
Density1.260 ± 0.06 g/cm³

The compound’s crystal structure reveals a nearly coplanar arrangement of the lactone and benzene rings, with methoxy groups adopting equatorial orientations to minimize steric strain.

Historical Context of Phthalide Derivatives in Organic Chemistry

Phthalides, first isolated in the 19th century from Ligusticum species, gained prominence for their biological activities and synthetic versatility. Key milestones include:

YearDiscoverySignificance
1963Isolation of ligustilide from Umbelliferae plantsFirst phthalide linked to medicinal properties
1984Synthesis of dimeric phthalidesDemonstrated cycloaddition reactivity
2016Identification of anticoagulant phthalide trimersExpanded applications in cardiovascular research

4,5-Dimethoxyisobenzofuran-1(3H)-one emerged as a model compound for studying methoxy-directed electrophilic substitutions, enabling advances in natural product synthesis. Its role in [4+2] cycloadditions, as seen in reactions with maleimides, underscores its utility in constructing polycyclic frameworks.

Positional Isomerism in Methoxy-Substituted Phthalides

Methoxy group positioning profoundly influences phthalide reactivity and physical properties. A comparative analysis of isomers highlights:

IsomerCAS NumberMelting PointKey Applications
4,5-Dimethoxy4741-58-6122–123 °CSynthetic intermediate
5,6-Dimethoxy531-88-4159 °CNeuroprotective agent
4,6-Dimethoxy58545-97-4167–169 °CAntimicrobial studies
4,5-Dimethyl58391189–91 °CPolymer precursor

The 4,5-dimethoxy isomer exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, acetone) compared to its 5,6-counterpart, attributed to reduced crystal lattice energy. Synthetic routes to these isomers often involve regioselective Friedel-Crafts acylations or Ullmann couplings to install methoxy groups. For example, 4,5-dimethoxyisobenzofuran-1(3H)-one is synthesized via:

  • Methoxylation of 4,5-dihydroxyphthalide using dimethyl sulfate.
  • Photooxygenation of 3,4-dimethoxybenzaldehyde followed by lactonization.

Challenges in isomer separation are mitigated by HPLC with chiral stationary phases or recrystallization from ethanol/water mixtures.

XLogP3

1.3

Wikipedia

4,5-Dimethoxy-2-benzofuran-1(3H)-one

Dates

Modify: 2023-07-22

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